

# Methylene Iodide as a Methylene (CH<sub>2</sub>) Group Source in Synthesis: A Technical Guide

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## Compound of Interest

Compound Name: Diiodomethane

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Methylene iodide (CH<sub>2</sub>I<sub>2</sub>), also known as **diiodomethane**, is a dense, colorless liquid organoiodine compound that serves as a crucial reagent in organic synthesis for the introduction of a methylene (CH<sub>2</sub>) group. Its primary and most significant application is in the stereospecific synthesis of cyclopropanes from alkenes via the Simmons-Smith reaction. This guide provides an in-depth overview of the core principles, reaction mechanisms, experimental protocols, and applications of methylene iodide as a CH<sub>2</sub> source, with a focus on practical utility for research and development.

## Physicochemical Properties of Methylene Iodide

Methylene iodide's unique physical properties are key to its handling and reactivity. It is significantly denser than most organic solvents and is light-sensitive, often developing a brownish tint upon decomposition due to the liberation of iodine.<sup>[1]</sup>

Property	Value	Reference(s)
Chemical Formula	CH <sub>2</sub> I <sub>2</sub>	[1]
Molar Mass	267.84 g/mol	-
Appearance	Colorless liquid	[1]
Density	~3.325 g/mL	[1]
Boiling Point	181 °C (decomposes)	[1]
Refractive Index (n <sub>D</sub> )	1.741	[1]
Solubility	Soluble in organic solvents, slightly soluble in water	[1]

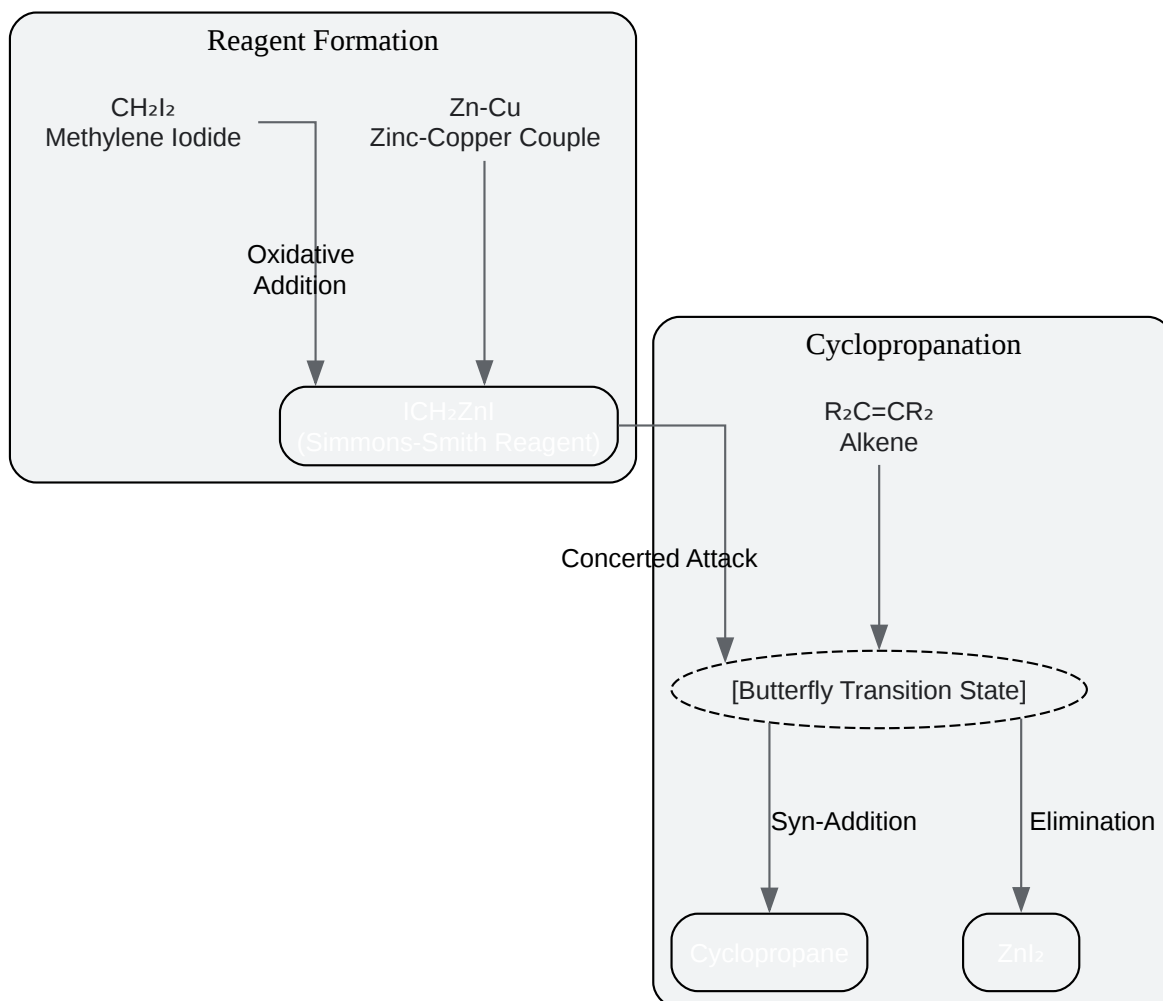
## The Simmons-Smith Reaction: The Cornerstone of Methylene Transfer

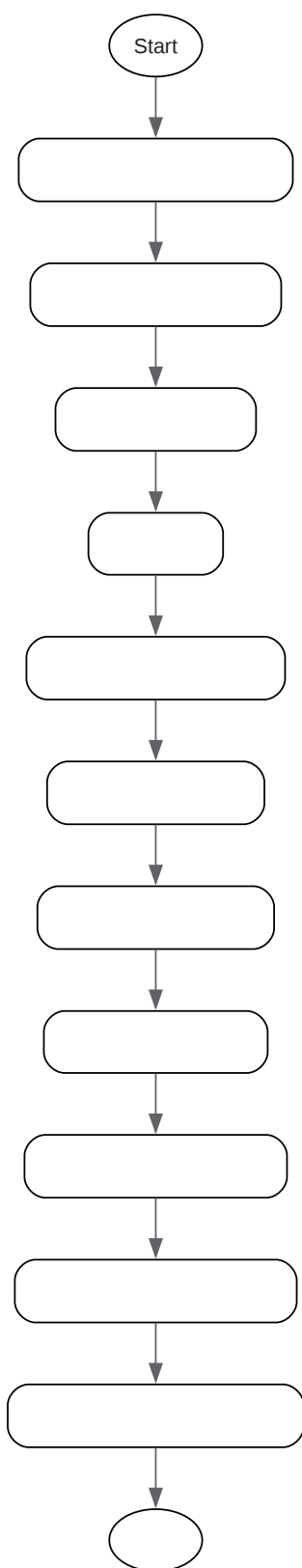
The Simmons-Smith reaction is the most prominent and widely utilized method for converting alkenes into cyclopropanes using methylene iodide.[2] Discovered in 1958, this reaction avoids the use of hazardous reagents like diazomethane and proceeds with high stereospecificity.[2][3]

### Mechanism and the Active Reagent

The reaction does not proceed through a "free" carbene (:CH<sub>2</sub>). Instead, methylene iodide reacts with an activated zinc-copper couple (Zn-Cu) to form an organozinc intermediate, known as a carbenoid.[4] This active species is iodomethylzinc iodide (ICH<sub>2</sub>ZnI).[4][5]

The cyclopropanation occurs via a concerted mechanism, where the methylene group is delivered to the same face of the alkene double bond (syn-addition).[6] This process involves a three-centered "butterfly-type" transition state, which ensures that the stereochemistry of the starting alkene is preserved in the final cyclopropane product.[6][7] For instance, a cis-alkene will yield a cis-disubstituted cyclopropane, while a trans-alkene will yield the corresponding trans product.[4][6]





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